(R)-7-Benzyloxy Warfarin Quinidine Salt is a compound that combines the anticoagulant properties of warfarin with the pharmacological characteristics of quinidine, a medication primarily used to treat arrhythmias. Warfarin is a vitamin K antagonist that inhibits the synthesis of vitamin K-dependent clotting factors, while quinidine is an antiarrhythmic agent that works by blocking sodium channels and stabilizing cardiac action potentials. The combination of these two compounds aims to enhance therapeutic efficacy while potentially reducing adverse effects associated with each individual drug.
The compound is synthesized in laboratories and has been explored for its potential therapeutic benefits in various studies. It is not commonly found in nature but is derived from well-known pharmaceutical agents.
(R)-7-Benzyloxy Warfarin Quinidine Salt can be classified as:
The synthesis of (R)-7-Benzyloxy Warfarin Quinidine Salt typically involves several steps:
The synthesis may require specific conditions such as controlled temperature, pH adjustments, and the use of solvents that promote optimal reaction conditions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
(R)-7-Benzyloxy Warfarin Quinidine Salt has a complex molecular structure characterized by:
The molecular formula can be represented as C₂₁H₂₄N₂O₃, with a molecular weight of approximately 356.43 g/mol. The compound's stereochemistry is crucial for its biological activity, particularly the (R)-configuration which influences its interaction with biological targets.
The primary chemical reactions involving (R)-7-Benzyloxy Warfarin Quinidine Salt include:
Kinetic studies may be performed to understand the rate of these reactions, utilizing techniques like spectrophotometry to monitor concentration changes over time.
(R)-7-Benzyloxy Warfarin Quinidine Salt operates through dual mechanisms:
Studies indicate that this combination can provide synergistic effects in managing conditions such as atrial fibrillation while minimizing risks associated with traditional therapies.
Characterization techniques such as Differential Scanning Calorimetry (DSC) may be employed to assess thermal stability, while X-ray crystallography can provide insights into its solid-state structure.
(R)-7-Benzyloxy Warfarin Quinidine Salt holds promise in several scientific applications:
This compound represents a significant advancement in pharmacotherapy by addressing multiple aspects of cardiovascular health through innovative chemical synthesis and strategic drug design.
(R)-7-Benzyloxy Warfarin Quinidine Salt is a diastereomeric salt comprising two chiral components: (R)-7-benzyloxy warfarin and quinidine. The molecular formula is C₄₆H₄₆N₂O₇, confirmed across multiple analytical sources [1] [2]. The warfarin moiety features a benzyloxy group (-OCH₂C₆H₅) at the C7 position of the 4-hydroxycoumarin core, with defined (R) configuration at the C3 chiral center. Quinidine, a cinchona alkaloid, contributes additional stereogenic centers at C3, C4, C8, and C9, adopting the (8R,9S) configuration [7]. This complex stereochemistry enables precise molecular recognition, critical for chromatographic resolution of warfarin enantiomers.
Table 1: Atomic Composition of (R)-7-Benzyloxy Warfarin Quinidine Salt
Component | Molecular Formula | Chiral Centers |
---|---|---|
(R)-7-Benzyloxy Warfarin | C₂₆H₂₂O₅ | C3 (R-configuration) |
Quinidine | C₂₀H₂₄N₂O₂ | C3, C4, C8 (8R), C9 (9S) |
Salt Complex | C₄₆H₄₆N₂O₇ | 5 stereocenters |
The systematic IUPAC name for the anion is:(R)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-chromen-2-one
The cation (quinidine) is named:(8R,9S)-6'-methoxycinchonan-9-ol
The salt is thus designated:(8R,9S)-6'-methoxycinchonan-9-ol; (R)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-chromen-2-one [1] [8].
Classification highlights:
Solubility: Exhibits limited water solubility (<0.1 mg/mL) due to hydrophobic benzyl and phenyl groups. Moderately soluble in polar aprotic solvents (e.g., DMF, 730 g/L) and sparingly soluble in alcohols (ethanol: ~8 g/L) [1] [7]. The quinidine counterion enhances solubility relative to the free acid.
Stability: Stable at room temperature but susceptible to:
Crystallography: Quinidine salts typically form orthorhombic crystals with P2₁2₁2₁ space group symmetry. X-ray diffraction reveals ionic pairing via carboxylate-protonated amine interactions, with benzyl groups influencing packing via π-stacking [7].
NMR (predicted shifts in CDCl₃):
IR Spectroscopy:
Mass Spectrometry:
Table 2: Key Spectroscopic Signatures
Technique | Key Peaks | Assignment |
---|---|---|
¹H NMR | δ 5.10 ppm (s, 2H) | Benzyloxy -CH₂- |
¹³C NMR | δ 164.5 ppm | Lactone carbonyl |
IR | 1710 cm⁻¹ | Conjugated C=O stretch |
MS | m/z 738.3307 | [M+H]⁺ molecular ion |
(R)-7-Benzyloxy Warfarin Quinidine Salt differs critically from analogues in stereochemistry and function:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7